

An In-depth Technical Guide to 2,4-Dimethylcyclopentanone: Chemical Properties and Structure

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name:	2,4-Dimethylcyclopentanone
CAS No.:	1121-33-1
Cat. No.:	B130047

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylcyclopentanone is a cyclic ketone with the chemical formula $C_7H_{12}O$. This document provides a comprehensive overview of its chemical and physical properties, molecular structure, and spectroscopic data. The presence of two stereocenters at positions 2 and 4 gives rise to cis and trans diastereomers, each with distinct properties. This guide consolidates available data to serve as a valuable resource for professionals in research and development.

Chemical Structure and Isomerism

The fundamental structure of **2,4-dimethylcyclopentanone** consists of a five-membered carbon ring containing a carbonyl group and two methyl substituents at the second and fourth carbon atoms relative to the carbonyl group. The relative stereochemistry of the two methyl groups defines the cis and trans isomers.

Figure 1: Diastereomers of 2,4-Dimethylcyclopentanone

Physicochemical Properties

Quantitative data for **2,4-dimethylcyclopentanone** is summarized below. It is important to note that experimentally determined properties for the individual cis and trans isomers are not widely reported. The boiling point for the mixed isomers is documented. For comparison, properties of the related isomer, 2,2-dimethylcyclopentanone, are also included.

Property	Value	Isomer	Reference
Molecular Formula	C ₇ H ₁₂ O	All	[1][2][3]
Molecular Weight	112.17 g/mol	All	[1][2][3]
Boiling Point	150-151 °C	Mixture of cis and trans	
Boiling Point	143-145 °C	2,2-dimethylcyclopentanone	[4]
Density	0.894 g/mL at 25 °C	2,2-dimethylcyclopentanone	[4]
Refractive Index	n _{20/D} 1.433	2,2-dimethylcyclopentanone	[4]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of **2,4-dimethylcyclopentanone** and its isomers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR chemical shifts are highly sensitive to the stereochemistry of the molecule. The definitive study by Stothers and Tan provides the chemical shifts for the cis and trans isomers.

Carbon Atom	cis-2,4-Dimethylcyclopentanone (δ , ppm)	trans-2,4-Dimethylcyclopentanone (δ , ppm)
C=O	221.9	221.4
C-2	44.2	44.9
C-3	34.6	35.1
C-4	33.5	34.1
C-5	45.4	45.9
2-CH ₃	15.3	15.8
4-CH ₃	21.0	21.3

Data sourced from J. B. Stothers, C. T. Tan, Can. J. Chem. 52, 308 (1974).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectra of the isomers are complex due to overlapping signals and second-order effects. However, key differences in chemical shifts and coupling constants can be used for isomer differentiation. A detailed analysis with peak assignments is not readily available in the public domain but can be predicted based on standard chemical shift values and spin-spin coupling patterns in five-membered rings.

Infrared (IR) Spectroscopy

The IR spectrum of **2,4-dimethylcyclopentanone** is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch.

Wavenumber (cm ⁻¹)	Assignment
~1740	C=O stretching
2870-2960	C-H stretching (alkane)
1465	CH ₂ bending
1380	CH ₃ bending

Experimental Protocols

A detailed, reproducible experimental protocol for the synthesis of **2,4-dimethylcyclopentanone** is not widely published in readily accessible literature. However, general methods for the synthesis of substituted cyclopentanones can be adapted. One common approach involves the intramolecular cyclization of a dicarboxylic acid or its ester, followed by methylation. For instance, the Dieckmann condensation of a substituted adipic acid ester could be a viable route.

A plausible, though not explicitly detailed, synthetic pathway could involve the steps outlined below.

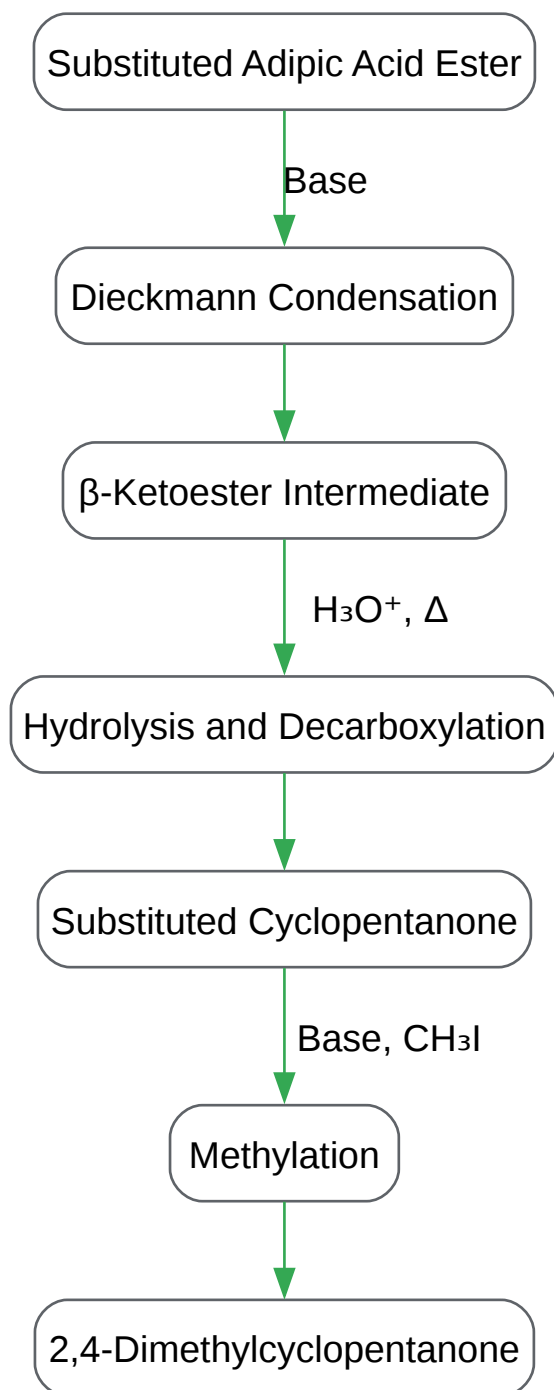


Figure 2: Plausible Synthetic Pathway for 2,4-Dimethylcyclopentanone

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,4-Dimethylcyclopentanone | C₇H₁₂O | CID 136889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,4-Dimethylcyclopentanone, cis- | C₇H₁₂O | CID 13682170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2R,4S)-2,4-dimethylcyclopentanone | C₇H₁₂O | CID 643071 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 2,4-Dimethylcyclopentanone: Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b130047/docs#an-in-depth-technical-guide-to-2-4-dimethylcyclopentanone-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check